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Compound of Interest

Compound Name: Dihexylamine

Cat. No.: B085673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and

kinetic data for dihexylamine. The information is presented in a structured format to facilitate

its use in research, development, and safety assessments.

Physicochemical and Thermodynamic Properties
Dihexylamine is a secondary amine with the chemical formula (C₆H₁₃)₂NH. It is a colorless

liquid with a characteristic amine odor. A summary of its key physicochemical and

thermodynamic properties is presented in Table 1. While experimental data for some

thermodynamic properties, such as the standard enthalpy of formation, are not readily

available, they can be estimated using computational methods or determined experimentally.

Table 1: Physicochemical and Thermodynamic Properties of Dihexylamine
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Property Value Source(s)

Molecular Formula C₁₂H₂₇N [General Knowledge]

Molecular Weight 185.35 g/mol [General Knowledge]

CAS Number 143-16-8 [General Knowledge]

Appearance Colorless liquid [General Knowledge]

Boiling Point 233-236 °C (at 1013 hPa)

Melting Point -25 °C

Density 0.79 g/cm³ (at 20 °C)

Vapor Pressure 0.02 hPa (at 20 °C)

Flash Point 95 °C

pKa 11.3 (at 25 °C)

Solubility in Water 0.2 g/L (at 20 °C)

Standard Enthalpy of

Vaporization (ΔH°vap)
Data not available

Standard Enthalpy of

Formation (ΔH°f)
Data not available

Standard Molar Entropy (S°) Data not available

Molar Heat Capacity (Cp) Data not available

Note: Some thermodynamic data for dihexylamine are not readily available in the literature.

The provided values are from various chemical databases and may be subject to revision

based on new experimental data.

Experimental Protocols for Thermodynamic Data
Determination
The following sections outline the standard experimental methodologies for determining key

thermodynamic properties of liquid amines like dihexylamine.
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The standard enthalpy of formation (ΔH°f) of a liquid organic compound is often determined

indirectly from its enthalpy of combustion (ΔH°c).

Experimental Workflow: Bomb Calorimetry
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Sample Preparation

Combustion

Data Analysis

Weigh ~1g of Dihexylamine in a crucible

Attach a known length of ignition wire

Add 1 mL of deionized water to the bomb

Seal the bomb

Pressurize with O₂ to ~30 atm

Immerse bomb in a known volume of water in the calorimeter

Ignite the sample

Record temperature change (ΔT)

Calculate total heat released (q_total)

Correct for heat from ignition wire

Calculate internal energy of combustion (ΔUc)

Calculate enthalpy of combustion (ΔHc)

Calculate enthalpy of formation (ΔHf) using Hess's Law

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
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Methodology:

Sample Preparation: A precisely weighed sample of dihexylamine (typically 0.5-1.0 g) is

placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A fuse

wire of known length and material is connected to electrodes within the bomb, with the wire

in contact with the sample. A small amount of water is added to the bomb to ensure that the

water formed during combustion is in its liquid state.

Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

It is then submerged in a known volume of water in an insulated container (the calorimeter).

The initial temperature of the water is recorded. The sample is ignited by passing an electric

current through the fuse wire.

Data Acquisition: The temperature of the water is monitored and recorded until it reaches a

maximum and then begins to cool. The total temperature change (ΔT) is determined after

correcting for heat exchange with the surroundings.

Calculation:

The heat capacity of the calorimeter system (C_cal) is determined in a separate

experiment using a standard substance with a known heat of combustion, such as benzoic

acid.

The total heat released by the combustion of dihexylamine is calculated using the

formula: q_combustion = C_cal * ΔT.

Corrections are made for the heat released by the combustion of the fuse wire.

The enthalpy of combustion (ΔH°c) is then calculated per mole of dihexylamine.

Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, based on

the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The enthalpy of vaporization (ΔHvap) can be determined by various methods, including

calorimetry and vapor pressure measurements.

Experimental Workflow: Vapor Pressure Measurement
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Experimental Setup

Measurement

Data Analysis

Place Dihexylamine in a sealed flask

Connect to a pressure sensor and temperature probe

Place flask in a temperature-controlled bath

Vary the temperature of the bath

Record vapor pressure at different temperatures

Plot ln(P) vs. 1/T

Determine the slope of the line

Calculate ΔHvap using the Clausius-Clapeyron equation

Click to download full resolution via product page
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Caption: Workflow for determining the enthalpy of vaporization via vapor pressure

measurements.

Methodology:

Apparatus: A sample of dihexylamine is placed in a container connected to a pressure

measurement device (e.g., a manometer) and a temperature sensor. The container is placed

in a temperature-controlled bath.

Measurement: The temperature of the bath is varied, and the corresponding vapor pressure

of the dihexylamine is recorded at several temperatures.

Data Analysis: The Clausius-Clapeyron equation, ln(P) = - (ΔHvap / R) * (1/T) + C, where P

is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a

constant, is used. A plot of ln(P) versus 1/T yields a straight line with a slope of - ΔHvap / R.

From the slope, the enthalpy of vaporization can be calculated.

Kinetic Data: Nitrosation of Dihexylamine
The reaction of secondary amines with nitrosating agents to form N-nitrosamines is of

significant interest, particularly in the context of drug development and toxicology.

Dihexylamine, as a secondary amine, can undergo this reaction.

Reaction Scheme:

(C₆H₁₃)₂NH + HNO₂ → (C₆H₁₃)₂N-N=O + H₂O

The nitrosation of dihexylamine has been reported to be subject to autocatalysis, where a

product of the reaction accelerates the reaction rate. The overall rate of nitrosation of

secondary amines is dependent on several factors, including pH, temperature, and the

concentrations of the amine and the nitrosating agent.

Table 2: Kinetic Parameters for the Nitrosation of Dihexylamine (Qualitative)
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Parameter Observation/Expected Trend

Rate Law

Complex, often showing second-order

dependence on nitrite concentration at low

acidity.

pH Dependence
The reaction rate is typically maximal at a pH of

approximately 3.4.

Catalysis

The reaction can be catalyzed by certain anions,

such as halides and thiocyanate. Autocatalysis

has been observed for dihexylamine.

Activation Energy

Data not available for dihexylamine, but

expected to be in the range of other secondary

amines.

Rate Constant Data not available for dihexylamine.

Experimental Protocol for Nitrosation Kinetics
The kinetics of the nitrosation of dihexylamine can be studied using UV-Vis spectrophotometry

by monitoring the formation of the N-nitrosodihexylamine product, which typically has a

distinct UV absorbance.

Experimental Workflow: UV-Vis Spectrophotometric Kinetic Study
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Reaction Preparation

Reaction and Measurement

Data Analysis

Prepare a buffered solution of Dihexylamine

Thermostat both solutions to the desired temperature

Prepare a solution of Sodium Nitrite

Mix the solutions in a cuvette

Place cuvette in a UV-Vis spectrophotometer

Monitor absorbance change at the λmax of N-nitrosodihexylamine over time

Convert absorbance to concentration using Beer-Lambert Law

Plot concentration vs. time

Determine the initial rate and deduce the rate law and rate constant

Click to download full resolution via product page
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Caption: Workflow for a kinetic study of dihexylamine nitrosation using UV-Vis

spectrophotometry.

Methodology:

Solution Preparation: Stock solutions of dihexylamine and a nitrosating agent (commonly

sodium nitrite) are prepared in a suitable buffer to maintain a constant pH.

Reaction Initiation: The reaction is initiated by mixing the amine and nitrite solutions in a

thermostated cuvette placed inside a UV-Vis spectrophotometer.

Data Collection: The absorbance at the wavelength of maximum absorption (λmax) of the

resulting N-nitrosodihexylamine is monitored over time.

Kinetic Analysis: The absorbance data is converted to concentration using the Beer-Lambert

law (A = εbc), for which the molar absorptivity (ε) of N-nitrosodihexylamine needs to be

determined separately. By performing experiments with varying initial concentrations of

dihexylamine and nitrite, the reaction orders with respect to each reactant and the rate

constant can be determined from the initial rates or by fitting the concentration-time data to

integrated rate laws. The effect of temperature on the rate constant can be studied to

determine the activation energy of the reaction using the Arrhenius equation.

Signaling Pathways and Logical Relationships
As a simple aliphatic amine, dihexylamine is not known to be directly involved in specific

biological signaling pathways in the same manner as complex biomolecules. Its primary

relevance in a biological context is related to its potential toxicological effects, which are often

mediated through its chemical reactivity, such as the formation of N-nitrosamines. The logical

relationship of concern is the transformation of dihexylamine into a potentially carcinogenic N-

nitrosamine under certain physiological or environmental conditions.

Logical Relationship: Nitrosamine Formation from Dihexylamine
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Dihexylamine

N-Nitrosodihexylamine
(Potential Carcinogen)

Nitrosating Agent
(e.g., HNO₂)

Acidic Conditions
(e.g., gastric fluid)

catalyzes

Click to download full resolution via product page

Caption: Logical diagram illustrating the formation of N-nitrosodihexylamine.

This guide provides a foundational understanding of the thermodynamic and kinetic properties

of dihexylamine. For specific applications, it is recommended to consult the primary literature

and consider experimental determination of the required data under the relevant conditions.

To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
and Kinetic Data of Dihexylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085673#thermodynamic-and-kinetic-data-of-
dihexylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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